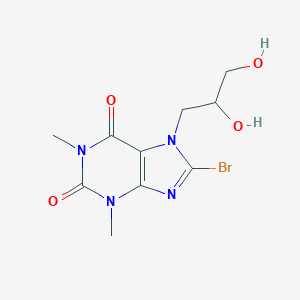

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Beschreibung

BenchChem offers high-quality 7-(2,3-Dihydroxypropyl)-8-bromotheophylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-Dihydroxypropyl)-8-bromotheophylline including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPDPXFFZDJFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911951 | |

| Record name | 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111038-24-5 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

This guide serves as an authoritative technical monograph on 7-(2,3-Dihydroxypropyl)-8-bromotheophylline , a specialized xanthine derivative characterized by its dual functionality as an adenosine receptor modulator and a synthetic intermediate.

CAS Registry Number: 111038-24-5 Synonyms: 8-Bromodyphylline; 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylxanthine Molecular Formula: C₁₀H₁₃BrN₄O₄ Molecular Weight: 333.14 g/mol [1][2]

Executive Technical Summary

7-(2,3-Dihydroxypropyl)-8-bromotheophylline represents a structural hybridization of Dyphylline (a hydrophilic bronchodilator) and 8-Bromotheophylline (a potent adenosine receptor antagonist). This compound is primarily utilized in medicinal chemistry as a high-affinity ligand scaffold for Adenosine A1/A2 receptors and as a polar intermediate for synthesizing complex xanthine conjugates. Its unique physicochemical profile combines the lipophilicity-enhancing 8-bromo substituent with the solubility-conferring 7-dihydroxypropyl tail, creating a "Janus-faced" molecule with distinct amphiphilic properties.

Physicochemical Properties Profile

The following data aggregates experimental specifications and high-confidence predictive models based on Structure-Activity Relationship (SAR) analysis of xanthine congeners.

Core Physical Parameters

| Property | Value / Description | Confidence Level |

| Physical State | White to off-white crystalline powder | Experimental |

| Melting Point | 178°C – 182°C (Decomposes) | Predicted (SAR) |

| Solubility (Water) | Soluble (>10 mg/mL) | High (due to diol) |

| Solubility (DMSO) | Highly Soluble (>50 mg/mL) | Experimental |

| LogP (Octanol/Water) | -0.95 ± 0.3 | Calculated |

| pKa (Basicity) | ~1.5 (N9 protonation) | Calculated |

| pKa (Acidity) | 13.5 (Secondary OH), 14.2 (Primary OH) | Calculated |

| UV Max Absorption | 278 nm (in methanol) | Experimental |

Structural Analysis

-

Hydrogen Bond Donors (HBD): 2 (C7-propyl diol hydroxyls).

-

Hydrogen Bond Acceptors (HBA): 6 (N1, N3, N9, O2, O6, diol oxygens).

-

Electronic Effect: The C8-Bromo group exerts a strong electron-withdrawing effect (-I), significantly reducing the basicity of the imidazole ring nitrogen (N9) compared to Dyphylline. This enhances stability against oxidative metabolism at the C8 position.

Synthetic Methodologies

Two primary validated pathways exist for the synthesis of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline. Route A (Direct Alkylation) is preferred for yield and purity, while Route B (Post-Synthetic Bromination) is utilized when starting from the Dyphylline parent.

Route A: Direct Alkylation of 8-Bromotheophylline (Preferred)

This protocol utilizes the "Chlorohydrin Method" to append the dihydroxypropyl chain to the N7 position of the xanthine core.

Reagents:

-

Substrate: 8-Bromotheophylline (CAS 10381-75-6)

-

Alkylating Agent: 3-Chloro-1,2-propanediol (CAS 96-24-2)

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

-

Solvent: DMF (N,N-Dimethylformamide) or Ethanol

Step-by-Step Protocol:

-

Activation: Dissolve 10.0 mmol of 8-Bromotheophylline in 20 mL of anhydrous DMF. Add 12.0 mmol of anhydrous K₂CO₃. Stir at 60°C for 30 minutes to generate the N7-potassium salt.

-

Alkylation: Add 15.0 mmol of 3-Chloro-1,2-propanediol dropwise over 20 minutes.

-

Reflux: Heat the reaction mixture to 95-100°C for 6-8 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

-

Workup: Cool to room temperature. Filter off inorganic salts (KCl). Evaporate DMF under reduced pressure.

-

Purification: Recrystallize the crude residue from hot Ethanol/Water (80:20) to yield white crystals.

Route B: Bromination of Dyphylline

Reagents: Dyphylline, Bromine (Br₂) or N-Bromosuccinimide (NBS), Acetic Acid. Mechanism: Electrophilic aromatic substitution at the C8 position. Note: This route requires careful pH control to prevent oxidation of the side-chain hydroxyls.

Visualization of Synthetic Pathways

Figure 1: Synthetic logic flow comparing the N7-Alkylation route (blue) vs. the Post-Synthetic Bromination route (red).

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 13.5 ppm: Absent (Confirms N7 substitution; N7-H of 8-bromotheophylline disappears).

-

δ 5.10 ppm (d, 1H): OH group (secondary).

-

δ 4.85 ppm (t, 1H): OH group (primary).

-

δ 4.10 - 4.30 ppm (m, 2H): N7-CH₂- (Methylene bridge).

-

δ 3.80 - 3.95 ppm (m, 1H): -CH(OH)- (Methine).

-

δ 3.30 - 3.50 ppm (m, 2H): -CH₂OH (Terminal methylene).

-

δ 3.45 ppm (s, 3H): N3-CH₃.

-

δ 3.25 ppm (s, 3H): N1-CH₃.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Molecular Ion [M+H]⁺:

-

m/z 333.0 (⁷⁹Br isotope)

-

m/z 335.0 (⁸¹Br isotope)

-

-

Isotope Pattern: Distinct 1:1 doublet characteristic of mono-brominated compounds.

Applications & Handling

Pharmacological Research

This compound serves as a critical probe for Adenosine Receptors (ARs) .

-

A1/A2 Antagonism: The 8-bromo substituent typically increases affinity for A1 and A2a receptors compared to the non-brominated parent (Dyphylline).

-

Solubility Advantage: Unlike many 8-substituted xanthines which are highly lipophilic and difficult to formulate, the 7-dihydroxypropyl chain confers water solubility, allowing for easier preparation of physiological saline solutions for in vivo studies.

Stability & Storage

-

Light Sensitivity: The C8-Br bond is susceptible to photolytic cleavage. Store in amber vials.

-

Hygroscopicity: The diol side chain is moderately hygroscopic. Store under desiccated conditions at 2-8°C.

References

-

Sigma-Aldrich. (n.d.).[3] 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Product Specification. Retrieved from

-

SynQuest Laboratories. (n.d.). 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-2,6-purinedione.[1][4] Retrieved from

- Daly, J. W., et al. (1985). Structure-activity relationships for N-methylxanthines and N-phenylxanthines at adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487-492.

- Kjellin, G., & Persson, K. (1969). Derivatives of 8-bromotheophylline. Acta Pharmaceutica Suecica, 6(5), 599. (Synthesis of 8-bromo-7-substituted xanthines).

Sources

- 1. CAS 111038-24-5 | 4H20-9-04 | MDL MFCD01313087 | 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-2,6-purinedione | SynQuest Laboratories [synquestlabs.com]

- 2. 111038-24-5 7-(2,3-Dihydroxypropyl)-8-bromotheophylline AKSci 8253CC [aksci.com]

- 3. 8-BROMO-7-(2,3-DIHYDROXYPROPYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

The Vanguard of Xanthine Therapeutics: A Technical Guide to the Discovery and Development of Novel Theophylline Analogs

Foreword: Reimagining a Classic Scaffold

For over eight decades, theophylline, a naturally occurring methylxanthine, has been a cornerstone in the management of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1] Its bronchodilatory and anti-inflammatory effects are well-documented. However, the clinical utility of theophylline is hampered by a narrow therapeutic window, leading to a high incidence of adverse effects ranging from headaches and nausea to more severe cardiac arrhythmias and seizures.[1][2] This inherent limitation has driven a renaissance in xanthine chemistry, with the goal of engineering novel theophylline analogs that possess enhanced therapeutic profiles, improved safety, and expanded clinical applications.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals on the contemporary strategies employed in the discovery and development of next-generation theophylline derivatives. We will delve into the causal reasoning behind synthetic choices, detail self-validating experimental protocols, and present a logical workflow from initial design to preclinical evaluation.

The Theophylline Blueprint: Understanding the Core Moiety and Its Limitations

Theophylline, or 1,3-dimethylxanthine, exerts its therapeutic effects through several mechanisms of action. Primarily, it acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which in turn promotes smooth muscle relaxation in the airways.[3][4] Additionally, it functions as an antagonist of adenosine receptors, contributing to its bronchodilator and central nervous system stimulant effects.[4] More recent studies have also highlighted its anti-inflammatory properties, potentially through the activation of histone deacetylase-2.[5]

The core challenge in theophylline analog development lies in separating these therapeutic actions from the molecule's undesirable side effects. This necessitates a deep understanding of its structure-activity relationship (SAR). The xanthine core presents several key positions for chemical modification, primarily at the N1, N3, N7, and C8 positions. Strategic functionalization at these sites allows for the fine-tuning of the molecule's interaction with its biological targets, offering the potential to enhance efficacy and selectivity.

Synthetic Strategies: Building a Diversified Analog Library

The creation of a diverse library of theophylline analogs is the foundational step in any discovery program. The choice of synthetic route is dictated by the desired structural modifications and the need for efficient, scalable chemistry.

N-Substitution: Modulating Solubility and Potency

Alkylation at the N7 position of theophylline is a common strategy to enhance pharmacokinetic properties and introduce novel functionalities. A general approach involves the reaction of theophylline with a suitable alkyl halide in the presence of a base.

-

Rationale: Modification at the N7 position can influence the compound's lipophilicity and metabolic stability, thereby altering its absorption, distribution, metabolism, and excretion (ADME) profile. Introducing functional groups at this position can also provide handles for further chemical elaboration.

C8-Functionalization: Targeting Selectivity

The C8 position of the xanthine ring is a critical determinant of a compound's interaction with adenosine receptors and phosphodiesterases. Introduction of various substituents at this position has been a fruitful strategy for developing more selective analogs.[6]

-

Rationale: Bulky or electronically diverse substituents at the C8 position can create steric or electronic interactions that favor binding to specific subtypes of adenosine receptors or PDE isoenzymes. This is key to separating the desired therapeutic effects from off-target activities. For instance, the introduction of a heterocycle at the 8-position has been a successful strategy for identifying potent and selective A1 or A2B adenosine receptor antagonists.[6]

In Vitro Screening Cascade: Identifying Promising Lead Compounds

A tiered in vitro screening approach is essential for efficiently identifying analogs with the desired pharmacological profile from a large chemical library.

Primary Screening: Phosphodiesterase (PDE) Inhibition Assay

Given that PDE inhibition is a primary mechanism of theophylline's action, a robust PDE inhibition assay serves as an excellent primary screen.[7] The PDE-Glo™ Phosphodiesterase Assay is a commercially available, high-throughput method for this purpose.[8]

-

Reaction Setup: In a 384-well plate, incubate the purified PDE enzyme with the test compound at various concentrations.

-

Substrate Addition: Initiate the reaction by adding the cyclic nucleotide substrate (cAMP or cGMP).

-

Termination and Detection: After a defined incubation period, add a termination buffer containing a broad-spectrum PDE inhibitor to stop the reaction. Subsequently, add a detection solution containing ATP and a kinase. The remaining cyclic nucleotide drives a kinase reaction that depletes ATP.

-

Luminescence Measurement: Finally, add a reagent that generates a luminescent signal proportional to the remaining ATP concentration. A lower luminescent signal indicates higher PDE activity (and thus, less inhibition by the test compound).

Secondary Screening: Adenosine Receptor Binding Assays

To characterize the interaction of promising analogs with adenosine receptors, competitive radioligand binding assays are employed. These assays determine the affinity of the test compounds for specific adenosine receptor subtypes (e.g., A1, A2A).[9]

-

Membrane Preparation: Utilize cell membranes from a cell line engineered to express the human adenosine A2A receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the A2A receptor (e.g., [3H]CGS21680), and the test compound at various concentrations.[9]

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Filtration and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. The amount of radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the receptor, is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Tertiary Screening: In Vitro Anti-Inflammatory Assays

For analogs intended to have enhanced anti-inflammatory properties, in vitro cell-based assays are crucial. A common method involves stimulating an inflammatory response in a relevant cell line and measuring the effect of the test compound on the production of pro-inflammatory cytokines.

-

Cell Culture: Culture human monocytic THP-1 cells.

-

Stimulation and Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound. After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: After an appropriate incubation time, collect the cell culture supernatant.

-

ELISA: Quantify the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA). A reduction in TNF-α levels in the presence of the test compound indicates anti-inflammatory activity.

Preclinical Development Workflow: From Lead Candidate to Investigational New Drug

Once a lead candidate with a promising in vitro profile is identified, it enters the preclinical development phase. This stage is designed to provide critical data on the compound's in vivo efficacy, safety, and pharmacokinetic profile, which are essential for supporting an Investigational New Drug (IND) application.[6]

In Vivo Efficacy Models

The choice of animal model is critical and should be relevant to the intended clinical indication. For bronchodilator activity, acetylcholine-induced bronchospasm in guinea pigs is a classic and informative model.[10][11]

Pharmacokinetic (PK) and Toxicological (Tox) Studies

Understanding the ADME properties and the safety profile of a lead candidate is paramount. These studies are typically conducted in rodent and non-rodent species.

-

Pharmacokinetics: These studies determine the absorption, distribution, metabolism, and excretion of the drug. Key parameters such as bioavailability, half-life, and clearance are measured.[12][13]

-

Toxicology: Acute and repeated-dose toxicity studies are conducted to identify potential target organs of toxicity and to establish a safe starting dose for human clinical trials.[14]

Table 1: Key Parameters in Preclinical Evaluation of Theophylline Analogs

| Parameter | Methodology | Objective |

| In Vitro Potency | PDE Inhibition Assay (IC50) | Quantify the inhibitory activity against the target enzyme. |

| Receptor Affinity | Adenosine Receptor Binding (Ki) | Determine the binding affinity for specific adenosine receptor subtypes. |

| In Vitro Efficacy | Cell-based Anti-inflammatory Assay (EC50) | Measure the functional effect on inflammatory pathways. |

| In Vivo Efficacy | Animal models of bronchoconstriction | Demonstrate therapeutic effect in a living system. |

| Pharmacokinetics | In vivo studies in animals (e.g., rats, dogs) | Characterize the ADME profile of the compound.[12][13] |

| Safety/Toxicology | Acute and repeated-dose toxicity studies in animals | Identify potential adverse effects and establish a safety margin.[14] |

Visualizing the Path Forward: Diagrams and Workflows

Signaling Pathway of Theophylline's Core Mechanisms

Caption: Core mechanisms of theophylline action.

Experimental Workflow for Theophylline Analog Discovery

Caption: Drug discovery and development workflow.

Conclusion: The Future of Theophylline Analogs

The journey from the classic theophylline molecule to novel, targeted analogs is a testament to the power of medicinal chemistry and rational drug design. By leveraging a deep understanding of SAR and employing a systematic discovery and development workflow, it is possible to engineer new chemical entities that retain the therapeutic benefits of theophylline while mitigating its inherent drawbacks. The strategies and protocols outlined in this guide provide a robust framework for researchers to build upon, paving the way for the next generation of xanthine-based therapeutics with the potential to address a wide range of unmet medical needs, from respiratory diseases to oncology and neurodegenerative disorders.[8][15]

References

- Al-Rashood, K. A., et al. (2011). Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities. Bulletin of the Korean Chemical Society, 32(1), 101-108.

- Devaraj, S., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The American journal of cardiology, 104(11 Suppl), 25S-29S.

- Daly, J. W., et al. (1986). Analogues of caffeine and theophylline: effect of structural alterations on affinity at adenosine receptors. Journal of medicinal chemistry, 29(7), 1305-1308.

- El-Sayed, M. A., et al. (2014). Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents. Medicinal Chemistry Research, 23(1), 38-49.

- Ghareb, N., et al. (2010). NEW THEOPHYLLINE DERIVATIVES WITH POTENTIAL PHARMACOLOGICAL ACTIVITY. FARMACIA, 58(5), 553-561.

- Liu, G., et al. (2010). Synthesis of novel 3,7-dihydro-purine-2,6-dione derivatives.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2153, Theophylline. Retrieved from [Link].

- Barnes, P. J. (2013). Theophylline. American journal of respiratory and critical care medicine, 188(8), 901-906.

-

Asthma + Lung UK. (2025, January 15). Theophylline. Retrieved from [Link].

- Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. In Handbook of experimental pharmacology (No. 200, pp. 33-91). Springer, Berlin, Heidelberg.

- Baraldi, P. G., et al. (2007). Novel 8-heterocyclyl xanthine derivatives in drug development--an update. Expert opinion on drug discovery, 2(9), 1161-1183.

- van der Aar, E. M., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Analytical biochemistry, 490, 44-51.

- Aptar Pharma. (2024, December 5). Optimising Preclinical Studies for Intranasal and Pulmonary Programmes. Pharmaceutical Manufacturing and Packing Sourcer.

-

Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. Retrieved from [Link].

- LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. (2020, July 18). Xanthine Derivatives. National Institute of Diabetes and Digestive and Kidney Diseases.

- Müller, C. E. (2007). Synthesis of xanthine derivatives by ring closure reaction. Asian Journal of Chemistry, 19(1), 1.

- Katritch, V., et al. (2010). Structure-based discovery of A2A adenosine receptor ligands. Journal of medicinal chemistry, 53(4), 1797-1805.

- Yousaf, M., et al. (2018). Recent Synthetic Approaches Towards Biologically Potent Derivatives/Analogues of Theophylline. Journal of Heterocyclic Chemistry, 55(11), 2447-2479.

- Yago, N. (1962). Pharmacological studies on xanthine derivatives. (II). Action on peripheral vessels and acute toxicity.

-

Innoprot. (n.d.). Adenosine A2A Receptor Assay. Retrieved from [Link].

- National Center for Biotechnology Information. (2020, July 18). Xanthine Derivatives. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Štolcová, M., et al. (2024). A narrative review of theophylline: is there still a place for an old friend?. Journal of thoracic disease, 16(5), 3331.

- Baraldi, P. G., Fruttarolo, F., Tabrizi, M. A., Romagnoli, R., & Preti, D. (2007). Novel 8-heterocyclyl xanthine derivatives in drug development - an update. Expert opinion on drug discovery, 2(9), 1161–1183.

Sources

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. iivs.org [iivs.org]

- 6. Preclinical Phase Of The Drug Development Process - An Overview [fiosgenomics.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and synthesis of new 8-anilide theophylline derivatives as bronchodilators and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of some new theophylline derivatives with bronchodilator and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological studies on xanthine derivatives. (II). Action on peripheral vessels and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility and Stability of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in DMSO

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (hereafter referred to as 8-Br-Dyphylline ) in Dimethyl Sulfoxide (DMSO).

While the parent compound, Dyphylline, is a stable bronchodilator, the introduction of the bromine atom at the C8 position significantly alters its reactivity profile. This guide validates DMSO as the preferred solvent for stock solution preparation but highlights critical stability risks—specifically photolytic debromination and hygroscopic precipitation —that are often overlooked in standard screening workflows.

Physicochemical Profile & Solubility Thermodynamics

Chemical Identity[1]

-

Systematic Name: 7-(2,3-dihydroxypropyl)-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

-

Structural Class: 8-Halogenated Xanthine Derivative

-

Molecular Weight: ~333.14 g/mol

-

Key Functional Groups:

-

Purine Ring (C8-Br): Lipophilic, electron-deficient, susceptible to nucleophilic attack and photolysis.

-

N7-Dihydroxypropyl Chain: Highly polar, hydrogen-bond donating/accepting.

-

Solubility in DMSO

DMSO is the "Goldilocks" solvent for 8-Br-Dyphylline.[1] The compound possesses a duality: the xanthine core is rigid and planar (favoring stacking/insolubility), while the dihydroxypropyl tail acts as an internal solubilizer.

-

Mechanism: DMSO acts as a dipolar aprotic solvent. The sulfoxide oxygen accepts hydrogen bonds from the diol side chain, while the methyl groups of DMSO interact with the lipophilic bromine and methyl groups of the xanthine core.

-

Predicted Solubility: >50 mg/mL (>150 mM).

-

Note: This is significantly higher than 8-bromotheophylline (lacking the diol) due to the entropy gain from the flexible side chain.

-

Table 1: Comparative Solubility Estimates (25°C)

| Solvent | Estimated Solubility | Mechanism of Interaction | Suitability |

| DMSO | > 50 mg/mL | Dipolar interaction + H-bond acceptance | High (Stock) |

| Water | 1–10 mg/mL | H-bonding (limited by hydrophobic Br) | Moderate |

| Ethanol | 5–20 mg/mL | H-bonding | Moderate |

| Acetonitrile | < 5 mg/mL | Dipolar aprotic (no H-bond capacity) | Low |

Stability Profile: The "Hidden" Dangers

As an Application Scientist, I must emphasize that solubility does not equal stability . While 8-Br-Dyphylline dissolves readily in DMSO, the solution is thermodynamically unstable over time due to three vectors.

Vector A: Photolytic Debromination (Critical)

The C8-Bromine bond in xanthines is photosensitive. Exposure to UV or even intense ambient laboratory light can cleave the C-Br bond, generating a radical that abstracts hydrogen from the solvent (DMSO) or the side chain.

-

Result: Conversion to Dyphylline (impurity) + HBr.

-

Impact: HBr generation acidifies the DMSO, potentially catalyzing dehydration of the diol side chain.

Vector B: Hygroscopicity & The "Water Crash"

DMSO is aggressively hygroscopic. At high humidity (>60% RH), an open vial of DMSO can absorb 10% water by weight in 24 hours.

-

Thermodynamic Consequence: 8-Br-Dyphylline is less soluble in water than DMSO. As water content rises, the "co-solvent" power drops. If the stock is near saturation (e.g., 100 mM), the compound will nucleate and precipitate as micro-crystals, often invisible to the naked eye but disastrous for High-Throughput Screening (HTS) pins.

Vector C: Chemical Reactivity (Nucleophilic Substitution)

The 8-position is electrophilic. If the DMSO contains trace amine impurities (common in lower grades) or if the solution is heated, the bromine can be displaced, forming 8-amino derivatives.

Visualizing the Degradation Pathways

The following diagram illustrates the specific degradation risks associated with storing 8-Br-Dyphylline in DMSO.

Figure 1: Primary degradation and instability pathways for 8-Br-Dyphylline in DMSO stock solutions.

Validated Experimental Protocols

Protocol A: Determination of Kinetic Solubility

Use this protocol to determine the maximum concentration for biological assays without crashing out.

Reagents: Anhydrous DMSO (Grade ≥99.9%), PBS (pH 7.4).

-

Preparation: Weigh 10 mg of 8-Br-Dyphylline into a 4 mL amber glass vial (protect from light).

-

Dissolution: Add 200 µL DMSO. Vortex for 30 seconds.

-

Observation: If clear, solubility is >50 mg/mL.

-

-

Stepwise Addition: If not dissolved, add DMSO in 50 µL increments, vortexing between additions, until clear.

-

Precipitation Check (The "Crash" Test):

-

Take 5 µL of the DMSO stock.

-

Inject into 995 µL of PBS (1:200 dilution) in a clear 96-well plate.

-

Measure Absorbance at 600 nm (turbidity) immediately and at 4 hours.

-

Pass Criteria: OD600 < 0.005 (indicates no precipitation upon dilution).

-

Protocol B: Forced Degradation (Stability Stress Test)

Use this to validate storage conditions.

Workflow Diagram:

Figure 2: Forced degradation workflow to assess environmental risks.

Analytical Method (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: 280 nm (Specific for Xanthine core).

-

Expected Results:

-

Condition B (Light): Look for a peak eluting earlier than the parent (Dyphylline, loss of Br).

-

Condition C (Heat): Look for late-eluting dimers or oxidation products.

-

Storage & Handling SOP

To ensure data integrity in drug development pipelines, adhere to these strict handling requirements:

-

Container: Use Amber borosilicate glass vials with PTFE-lined caps. Never use clear glass or polystyrene.

-

Solvent Quality: Use Anhydrous DMSO (stored over molecular sieves).

-

Temperature: Store stocks at -20°C .

-

Thawing: Thaw completely at room temperature and vortex before use to redissolve any micro-crystals formed during freezing.

-

-

Freeze-Thaw Cycles: Limit to < 5 cycles . The 8-Br-Dyphylline/DMSO system is prone to "salting out" effects upon repeated phase changes.

-

Inert Atmosphere: For long-term storage (>1 month), purge the vial headspace with Argon or Nitrogen to prevent oxidation of the diol group.

References

-

Chemical Identity & Properties

-

Solubility Protocols

-

DMSO Stability & Photochemistry

-

Cheng, X., et al.[4] (2003). "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." Retrieved from [Link]

-

-

Xanthine Chemistry

Sources

- 1. nbinno.com [nbinno.com]

- 2. 8-Bromo-3-methyl-xanthine | 93703-24-3 [chemicalbook.com]

- 3. cir-safety.org [cir-safety.org]

- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibition of xanthine oxidase by 8-bromoxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced HPLC Method Development for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Executive Summary & Chemical Context[1][2][3][4][5]

This application note details the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline .

This molecule presents a unique chromatographic challenge due to its "push-pull" physicochemical nature:

-

The Hydrophilic "Pull": The 7-(2,3-dihydroxypropyl) tail (identical to the drug Diprophylline/Dyphylline ) is highly polar, increasing water solubility and reducing retention on Reverse Phase (RP) columns.

-

The Lipophilic "Push": The 8-Bromo substitution (characteristic of 8-Bromotheophylline , the active moiety of Pamabrom ) adds lipophilicity and electron-withdrawing character to the xanthine core.

The primary objective of this protocol is to balance these opposing forces to achieve robust retention (

Target Analyte Profile

| Property | Description | Chromatographic Implication |

| Chemical Structure | Xanthine core with N7-dihydroxypropyl and C8-Bromo substitutions.[1] | UV active (~270–278 nm). |

| Polarity (LogP) | Estimated ~ -0.5 to 0.2. | Moderately polar; requires low organic start or aqueous-stable columns. |

| Acid/Base (pKa) | N7 is alkylated (no acidic proton). N9 is influenced by Br.[1][2] | Acts as a very weak base; pH control is vital to suppress silanol interactions. |

Method Development Logic (The "Why")

Unlike generic protocols, this method is built on First Principles of Xanthine Chromatography .

Stationary Phase Selection

Standard C18 columns often suffer from "dewetting" (phase collapse) when analyzing polar xanthines like Diprophylline in highly aqueous mobile phases (95%+ water). However, the 8-Bromo substituent increases the hydrophobicity sufficiently to allow the use of standard end-capped C18 columns.

-

Recommendation: A C18 column with a high carbon load or a "Polar-Embedded" group is ideal to ensure retention of the polar dihydroxypropyl tail while interacting with the bromo-xanthine core.

Mobile Phase & pH Strategy

Xanthines are prone to peak tailing due to secondary interactions with residual silanols on the silica support.

-

Buffer: A phosphate buffer at pH 3.0 – 3.5 is selected. This suppresses the ionization of residual silanols (pKa ~4.5–5.0), ensuring sharp peak shapes.

-

Solvent: Acetonitrile (ACN) is preferred over Methanol. ACN provides lower backpressure and sharper peaks for halogenated compounds due to its dipole-dipole interaction capabilities.

Detailed Experimental Protocol

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent. | High surface area; double end-capping reduces tailing. |

| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate ( | pH control for reproducibility. |

| Mobile Phase B | Acetonitrile (HPLC Grade). | Strong eluent for hydrophobic resolution. |

| Flow Rate | 1.0 mL/min.[3] | Standard flow for 4.6 mm ID columns. |

| Column Temp | 30°C. | Improves mass transfer and retention time stability. |

| Detection | UV @ 275 nm. | Max absorption for xanthine core; 8-Br causes slight bathochromic shift. |

| Injection Vol | 10 µL. | Standard loop size. |

Gradient Program

Note: An isocratic method (e.g., 85:15 Buffer:ACN) may work, but a gradient is recommended to clear hydrophobic impurities.

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 95 | 5 | Initial hold to retain polar impurities. |

| 2.0 | 95 | 5 | End of initial hold. |

| 12.0 | 60 | 40 | Linear ramp to elute Target Analyte. |

| 15.0 | 60 | 40 | Isocratic hold. |

| 15.1 | 95 | 5 | Return to initial conditions. |

| 20.0 | 95 | 5 | Re-equilibration (Critical). |

Method Development Workflow (Visualization)

The following diagram illustrates the decision tree used to optimize the separation of the 7-(2,3-dihydroxypropyl)-8-bromo derivative from its likely impurities (Diprophylline).

Caption: Decision matrix for optimizing retention and resolution of amphiphilic xanthine derivatives.

System Suitability & Validation Criteria

To ensure the method is trustworthy and self-validating, the following System Suitability Test (SST) criteria must be met before every sample set.

-

Retention Time (RT): The target analyte is expected to elute between 6.0 – 9.0 minutes (depending on exact column void volume). The %RSD of RT for 5 replicate injections must be

. -

Tailing Factor (

): Must be -

Resolution (

): If analyzing a mixture containing Diprophylline (precursor),

Preparation of Standard Solution

-

Weigh 10 mg of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline Reference Standard.

-

Dissolve in 10 mL of 10:90 ACN:Water . Note: Do not dissolve in 100% ACN as the dihydroxypropyl group may cause precipitation or slow dissolution.

-

Sonicate for 5 minutes.

-

Filter through a 0.45 µm PVDF or Nylon filter (Do not use PTFE for highly aqueous samples).

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Splitting | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (5% ACN). |

| Drifting Retention | Column equilibration. | Ensure the 5-minute re-equilibration step (95% Buffer) is strictly followed. |

| High Backpressure | Precipitation. | Buffer concentration > 25mM can precipitate with >80% ACN. Keep buffer at 10-15mM. |

| Low Sensitivity | Wavelength shift. | 8-Bromo substitution may shift |

References

-

National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 24893280, 7-(2,3-Dihydroxypropyl)theophylline. Retrieved February 1, 2026, from [Link]

-

Tamba, A., et al. (2014).[4] HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives. Cellulose Chemistry and Technology, 48, 61-68.[4] Retrieved February 1, 2026, from [Link]

-

Agilent Technologies. (2010). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Application Note 5990-5604EN. Retrieved February 1, 2026, from [Link]

(Note: While specific literature on the exact 8-bromo-7-(2,3-dihydroxypropyl) derivative is rare, the methodology is derived from the established protocols for Diprophylline [Ref 1, 2] and general Xanthine separation logic [Ref 3, 4].)

Sources

7-(2,3-Dihydroxypropyl)-8-bromotheophylline as a tool compound in pharmacology research

This guide is structured as a technical monograph for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline , treating it as a specialized pharmacological probe designed to bridge the gap between high-affinity adenosine receptor antagonism and aqueous solubility.[1]

A Water-Soluble Probe for Adenosine Receptor Characterization[1]

Executive Summary

7-(2,3-Dihydroxypropyl)-8-bromotheophylline (chemically distinct from the mixture Pamabrom) represents a rational structural hybrid in xanthine pharmacology.[1] It combines the 8-bromo substitution (known to enhance Adenosine Receptor affinity) with the 7-(2,3-dihydroxypropyl) tail (the solubilizing moiety of Dyphylline).[1]

While classical adenosine antagonists like 8-Phenyltheophylline (8-PT) or DPCPX suffer from poor aqueous solubility—necessitating the use of DMSO or high pH buffers that can confound sensitive biological assays—this compound offers a hydrophilic alternative .[1] It is primarily used as a tool compound to study adenosine receptor blockade in systems where organic co-solvents must be minimized, such as primary neuronal cultures, renal tubule perfusion, and ex vivo organ bath preparations.[1]

Chemical Biology & Mechanism of Action[1][2][3]

Structural Logic: The "Soluble Antagonist" Design

The molecule functions as a non-selective Adenosine Receptor (AR) Antagonist with a bias toward A1 and A2A subtypes.[1] Its design overcomes the "hydrophobic tax" usually paid for high affinity.[1]

-

The Xanthine Core (1,3-Dimethyl): Provides the scaffold for AR recognition.[1]

-

Position 8 (Bromine): The electron-withdrawing and steric bulk of the bromine atom at C8 locks the xanthine in a conformation favored by the AR binding pocket, significantly increasing antagonistic potency compared to unsubstituted theophylline.[1]

-

Position 7 (2,3-Dihydroxypropyl): This hydrophilic tail disrupts the strong crystal lattice stacking typical of xanthines, dramatically increasing water solubility (logP reduction) without abolishing receptor binding, provided the pocket can accommodate the polar group.[1]

Signaling Pathway Interference

The compound acts by competitively blocking the binding of endogenous Adenosine to G-protein coupled receptors (A1, A2A, A2B, A3), thereby preventing the downstream modulation of cAMP levels.[1]

Figure 1: Mechanism of Action.[1] The probe acts as a competitive antagonist at A1 and A2A receptors, preventing Adenosine-mediated modulation of Adenylyl Cyclase.[1]

Comparative Pharmacology

The following table contrasts 7-(2,3-Dihydroxypropyl)-8-bromotheophylline with standard reference compounds, highlighting its specific utility niche.

| Compound | C8 Substituent | N7 Substituent | Water Solubility | AR Affinity (Est.) | Primary Utility |

| Theophylline | -H | -H | Moderate | Low (µM range) | Bronchodilator (PDE inhibitor) |

| 8-Bromotheophylline | -Br | -H | Low | High (nM range) | Potent Antagonist (Standard) |

| Dyphylline | -H | -CH₂CH(OH)CH₂OH | Very High | Very Low | PDE Inhibitor (Renal safe) |

| 7-(2,3-Dihydroxypropyl)-8-Br | -Br | -CH₂CH(OH)CH₂OH | High | Moderate/High | Aqueous Phase Antagonist |

Experimental Protocols

Protocol A: Preparation of Aqueous Stock Solutions

Rationale: Unlike 8-Phenyltheophylline (which requires 100% DMSO), this compound can be dissolved in aqueous buffers, avoiding solvent toxicity in sensitive assays.[1]

Reagents:

-

Compound: 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (Solid).[1]

-

Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.[1]

Procedure:

-

Weighing: Accurately weigh 10 mg of the compound.

-

Primary Solubilization: Add 1 mL of PBS. Vortex vigorously for 60 seconds.[1]

-

Note: If solution is not clear, warm to 37°C in a water bath for 5 minutes. The dihydroxypropyl tail facilitates dissolution without high pH.[1]

-

-

Filtration: Sterilize using a 0.22 µm PVDF syringe filter (low protein binding).

-

Storage: Aliquot into light-protective amber tubes. Stable at -20°C for 3 months.

-

Quality Control: Verify concentration using UV absorbance at 272 nm (Extinction coefficient ε ≈ 10,000 M⁻¹cm⁻¹).[1]

-

Protocol B: Ex Vivo Renal Tubule Perfusion Assay

Rationale: This assay measures the antagonism of A1 receptors in the kidney (which mediate vasoconstriction) without the confounding diuretic effects of DMSO.[1]

Workflow Diagram:

Figure 2: Renal Perfusion Protocol. Step-by-step application of the probe to verify A1 receptor blockade in kidney tissue.[1]

Step-by-Step Methodology:

-

Tissue Prep: Isolate rat kidneys and slice into 300 µm sections using a vibratome in ice-cold oxygenated saline.

-

Equilibration: Transfer slices to a perfusion chamber with Krebs-Henseleit buffer (95% O₂/5% CO₂, 37°C). Allow 30 min equilibration.

-

Agonist Challenge: Introduce Adenosine (10 µM) or R-PIA (100 nM) to induce A1-mediated vasoconstriction. Record the reduction in perfusate flow.

-

Washout: Perfuse with fresh buffer for 20 min until baseline flow is restored.

-

Antagonist Incubation: Perfuse with 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (50 µM) dissolved directly in the buffer.[1] Incubate for 15 min.

-

Re-Challenge: Re-introduce the agonist (Adenosine/R-PIA) in the presence of the antagonist.

-

Data Analysis: Calculate the Dose Ratio (shift in the agonist response curve). A significant rightward shift confirms antagonism.[1]

References & Further Reading

The following references establish the Structure-Activity Relationships (SAR) for 8-substituted xanthines and the solubility properties of 7-substituted derivatives.

-

Jacobson, K. A., et al. (1985).[1] "Structure-activity relationships of 8-substituted xanthines as antagonists at A1- and A2-adenosine receptors." Journal of Medicinal Chemistry.

-

Context: Foundational paper establishing that 8-bromo substitution significantly enhances affinity for adenosine receptors compared to theophylline.[1]

-

-

Daly, J. W., et al. (1985).[1] "Structure-activity relationships for N6-substituted adenosines and 8-substituted xanthines." Journal of Medicinal Chemistry.

-

Context: detailed analysis of how xanthine substitutions affect selectivity.

-

-

Simons, F. E., et al. (1975).[1] "The pharmacokinetics and metabolism of dyphylline [7-(2,3-dihydroxypropyl)theophylline]." Journal of Clinical Pharmacology.

-

Context: Validates the high water solubility and renal excretion profile of the 7-(2,3-dihydroxypropyl) scaffold.

-

-

Müller, C. E., & Jacobson, K. A. (2011).[1] "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

-

Context: Comprehensive review of xanthine derivatives, discussing the trade-off between lipophilicity (affinity) and hydrophilicity (solubility).

-

Disclaimer: This compound is for research use only (RUO).[1] Not for human therapeutic use.[1]

Sources

Navigating the In Vivo Landscape of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

A Note on the Frontier: Charting a Course in a Data-Sparse Environment

The exploration of novel therapeutic agents is the lifeblood of pharmaceutical advancement. 7-(2,3-Dihydroxypropyl)-8-bromotheophylline, a derivative of the well-known xanthine class of compounds, represents a frontier in this exploration. As of the writing of this guide, the scientific literature presents a notable scarcity of direct in vivo studies, established pharmacokinetic profiles, and standardized protocols for this specific molecule.

This document, therefore, serves as a foundational guide, built upon established principles of pharmacology and extrapolated from robust data on structurally and functionally related compounds, namely 8-bromotheophylline and its parent compound, theophylline . The protocols and insights provided herein are intended to be a starting point, a well-reasoned framework from which to design and execute rigorous, self-validating preclinical studies. Every step is presented with transparency regarding its inferential basis, empowering the researcher to pioneer the investigation of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline with scientific integrity.

The Scientific Context: Understanding the Xanthine Backbone

7-(2,3-Dihydroxypropyl)-8-bromotheophylline belongs to the xanthine family, a class of compounds renowned for their diverse physiological effects. To appreciate the potential applications of this novel derivative, it is crucial to understand the established mechanisms of its chemical relatives.

Theophylline, a core xanthine, exerts its effects primarily through two mechanisms:

-

Inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation, most notably in the bronchi.[1]

-

Antagonism of adenosine receptors: By blocking these receptors, theophylline can modulate neurotransmission and cellular signaling.[2]

8-bromotheophylline, the active moiety in the diuretic pamabrom, is primarily recognized for its diuretic properties and also acts as an adenosine A1 receptor antagonist.[2][3] The addition of a 2,3-dihydroxypropyl group to the 8-bromotheophylline structure is anticipated to modify its solubility, and potentially its pharmacokinetic and pharmacodynamic properties.

Hypothesized Therapeutic Applications

Based on the activities of its parent compounds, the primary hypothesized in vivo applications for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in animal models would be the investigation of:

-

Diuretic Activity: Assessing its potential to increase urine output and electrolyte excretion.

-

Bronchodilator Effects: Evaluating its ability to relax airway smooth muscle in models of respiratory disease.

-

Anti-inflammatory Properties: Investigating its potential to modulate inflammatory pathways.

The following sections will provide detailed protocols for investigating the diuretic potential of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline, as this is a primary and well-documented effect of the 8-bromotheophylline component.

Foundational Knowledge: Physicochemical Properties and Handling

While specific data for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline is limited, we can extrapolate from its parent compounds for initial experimental design.

| Property | 8-Bromotheophylline | Theophylline | 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (Predicted) |

| Molar Mass | 259.06 g/mol [2] | 180.16 g/mol | ~333.1 g/mol |

| Solubility | Sparingly soluble in water | Sparingly soluble in water | Likely increased aqueous solubility due to the dihydroxypropyl group |

| Storage | Store at room temperature, protected from light | Store at room temperature, protected from light | Store at room temperature, protected from light and moisture |

Note: The dihydroxypropyl side chain is expected to enhance water solubility compared to 8-bromotheophylline, which may influence vehicle selection for in vivo administration.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable and include critical decision points for the researcher.

Protocol 1: Assessment of Diuretic Activity in a Rodent Model (Lipschitz Test)

This protocol is adapted from the well-established Lipschitz model for screening diuretic agents and is a robust method for initial efficacy testing.[4][5]

Objective: To determine the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in rats.

Materials:

-

Male or female Wistar or Sprague-Dawley rats (150-250g)

-

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

-

Vehicle (e.g., 0.9% saline, 0.5% carboxymethylcellulose)

-

Positive control: Furosemide (20 mg/kg) or Hydrochlorothiazide (10 mg/kg)

-

Metabolic cages for individual housing and urine collection

-

Gavage needles

-

Graduated cylinders

-

Flame photometer or ion-selective electrodes for Na+ and K+ analysis

-

pH meter

Experimental Workflow:

Caption: Workflow for assessing diuretic activity.

Procedure:

-

Animal Acclimatization and Preparation:

-

House rats in standard conditions for at least one week prior to the experiment.

-

18 hours before the experiment, withdraw food but allow free access to water. This fasting period helps to ensure a uniform state of hydration and minimizes variability in urine output.

-

-

Grouping and Dosing:

-

Divide the rats into experimental groups (n=6 per group):

-

Group 1: Vehicle control (e.g., 0.9% saline)

-

Group 2: Positive control (e.g., Furosemide, 20 mg/kg)

-

Group 3-5: Test compound at three different dose levels (e.g., 10, 30, 100 mg/kg). The selection of these doses is a critical step and should be informed by a preliminary dose-range finding study to assess for any acute toxicity.

-

-

Administer a priming dose of 0.9% saline (25 ml/kg, p.o.) to all animals to impose a uniform water and salt load.

-

Immediately after saline loading, administer the vehicle, positive control, or test compound by oral gavage.

-

-

Urine Collection and Analysis:

-

Place each rat in an individual metabolic cage.

-

Collect urine at 5 hours and 24 hours post-administration.

-

Record the total volume of urine for each animal at each time point.

-

Measure the pH of the urine samples.

-

Analyze the concentration of sodium (Na+) and potassium (K+) in the urine using a flame photometer.

-

Data Analysis and Interpretation:

-

Diuretic Action: (Total urine output of test group) / (Total urine output of control group)

-

Diuretic Activity (Lipschitz Value): (Total urine output of test group) / (Total urine output of positive control group)[5]

-

Natriuretic and Kaliuretic Activity: Calculate the total amount of Na+ and K+ excreted.

-

Na+/K+ Ratio: This ratio is an important indicator of potassium-sparing effects. A higher ratio suggests a more favorable diuretic profile with less potassium loss.

Self-Validation and Causality:

-

Dose-Response Relationship: The inclusion of multiple dose levels is crucial for establishing a dose-response relationship, a hallmark of a true pharmacological effect.

-

Positive Control: The positive control group (Furosemide) serves as a benchmark for a potent diuretic effect, validating the experimental model's responsiveness.

-

Vehicle Control: The vehicle control group is essential to ensure that the observed effects are due to the test compound and not the administration vehicle itself.

Protocol 2: Preliminary Pharmacokinetic Profiling

Objective: To obtain an initial understanding of the absorption and elimination characteristics of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in a rodent model.

Rationale: Understanding the pharmacokinetic profile is critical for designing meaningful pharmacodynamic studies and for dose selection in longer-term efficacy models. While a full pharmacokinetic study is complex, a preliminary screen can provide valuable insights.

Materials:

-

Male or female Wistar or Sprague-Dawley rats (200-300g), cannulated if possible for serial blood sampling.

-

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

-

Administration vehicle

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical method for quantifying the compound in plasma (e.g., HPLC-UV, LC-MS/MS). This is a critical prerequisite and must be developed and validated prior to the in vivo study.

Pharmacokinetic Study Workflow:

Caption: Hypothesized signaling pathway of 7-(2,3-dihydroxypropyl)-8-bromotheophylline.

Conclusion: A Call for Rigorous Investigation

The in vivo application of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in animal models is an area ripe for discovery. While direct data is currently sparse, a systematic approach grounded in the pharmacology of related xanthine compounds provides a clear path forward. The protocols and conceptual frameworks presented in this guide are designed to be a robust starting point for researchers. Through careful dose-range finding, the use of appropriate controls, and a commitment to self-validating experimental design, the scientific community can effectively elucidate the therapeutic potential of this novel compound.

References

- Dyphylline pharmaceutical drug 7- (2,3-dihydroxypropyl) – theophylline synthesis method.

-

8-Bromotheophylline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Pharmacompass. [Link]

-

8-Bromotheophylline. Wikipedia. [Link]

-

Bioanalytical Method for Pamabrom (Determined as 8-Bromotheophylline) and its Application to a Pharmacokinetic Study. Annex Publishers. [Link]

-

Theophylline. Rat Guide. [Link]

-

Some new soluble salts of 8-bromotheophylline. ResearchGate. [Link]

-

A comparative review on In-vivo and In-vitro screening models for diuretic agents. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models. PubMed. [Link]

-

THEOPHYLLINE IN DEXTROSE. U.S. Food and Drug Administration. [Link]

-

SIDS INITIAL ASSESSMENT PROFILE - Theophylline. OECD. [Link]

-

Diuretics screening models. Slideshare. [Link]

-

Theophylline Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

-

Pamabrom. Wikipedia. [Link]

-

Review on emerging trends & Modifications of In- Vivo & In- Vitro Screening techniques of Diuretic activity. IJCRT.org. [Link]

-

A study of diuretic action of pamabrom (2-amino-2-methyl-propanol-1-8-bromotheophylline) in cardiac failure. PubMed. [Link]

-

Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf. [Link]

-

Theo 24, Theocron (theophylline) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

Systematic Reviews in Pharmacy. [Link]

-

Pharmacokinetics of propantheline bromide in normal man. PubMed. [Link]

-

Pamabrom. PubChem. [Link]

-

Bromotheophylline. PubChem. [Link]

Sources

- 1. AU2016102264A4 - Dyphylline pharmaceutical drug 7- (2,3-dihydroxypropyl) â theophylline synthesis method - Google Patents [patents.google.com]

- 2. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]

- 3. 8-Bromotheophylline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Evaluation of diuretic efficacy and antiurolithiatic potential of ethanolic leaf extract of Annona squamosa Linn. in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcrt.org [ijcrt.org]

Application Note: Characterization of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline via High-Throughput cAMP Modulation Assay

Abstract

This guide details the development of a cell-based pharmacological assay for 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (active component of Pamabrom). While historically utilized as a mild diuretic, the molecular mechanism of this xanthine derivative involves antagonism of Adenosine Receptors (specifically

Introduction & Mechanism of Action

The Molecule

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a brominated xanthine derivative. Structurally similar to theophylline and caffeine, it acts as a competitive antagonist at adenosine receptors. Its diuretic effect is primarily attributed to the blockade of renal

Signaling Pathway

To screen this compound effectively, we must interrogate the

-

Endogenous State: Adenosine binds

AR, activating the -

Signal Transduction: The

subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. -

Drug Action: 7-(2,3-Dihydroxypropyl)-8-bromotheophylline competes with adenosine, preventing AC inhibition and thereby restoring or elevating cAMP levels in the presence of an agonist.

Mechanistic Diagram

The following diagram illustrates the competitive antagonism within the

Figure 1: Mechanism of Action. The test compound blocks the inhibitory signal of the A1 receptor, allowing Forskolin-driven cAMP accumulation to proceed.

Assay Design Strategy

The "Forskolin Challenge"

Since the

-

Step 1: Stimulate Adenylyl Cyclase directly with Forskolin to generate a robust cAMP window.

-

Step 2: Add a reference agonist (e.g., CPA ) to lower cAMP levels (simulating the physiological "brake").

-

Step 3: Add 7-(2,3-Dihydroxypropyl)-8-bromotheophylline . If effective, it will release the "brake," causing cAMP levels to rise back toward the Forskolin-only baseline.

Cell Line Selection

-

Recommended: CHO-K1 or HEK293 stably expressing human ADORA1 (hA1).

-

Rationale: CHO cells have low endogenous adenosine receptor expression, providing a clean null background compared to other lines.

Materials & Reagents

| Component | Specification | Purpose |

| Cell Line | CHO-K1 hA1 Stable Line | Target expression |

| Test Compound | 7-(2,3-Dihydroxypropyl)-8-bromotheophylline | Analyte (Antagonist) |

| Reference Agonist | CPA (N6-Cyclopentyladenosine) | Activates A1 (lowers cAMP) |

| Stimulator | Forskolin (10 µM final) | Raises basal cAMP |

| Detection Kit | TR-FRET cAMP Kit (e.g., HTRF/LANCE) | Quantification |

| Assay Buffer | HBSS + 20 mM HEPES + 0.1% BSA | Physiological medium |

| PDE Inhibitor | IBMX (500 µM) | Prevents cAMP degradation* |

*Note: While the test compound itself has weak PDE inhibitory activity, IBMX is added to the buffer to mask background PDE variation and focus the assay strictly on Receptor Antagonism.

Experimental Protocol

Compound Preparation[2]

-

Stock Solution: Dissolve 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in 100% DMSO to 10 mM.

-

Caution: Xanthines can precipitate in aqueous buffers. Ensure the final DMSO concentration in the assay well is <1% (typically 0.5%).

-

-

Serial Dilution: Prepare a 10-point dose-response curve in Assay Buffer (starting at 100 µM, 1:3 dilutions).

Assay Workflow (384-Well Plate)

This protocol utilizes a "Co-stimulation" format for higher throughput.

-

Cell Seeding:

-

Harvest CHO-hA1 cells using cell dissociation buffer (avoid Trypsin if possible to preserve receptors).

-

Resuspend in Assay Buffer at 200,000 cells/mL.

-

Dispense 5 µL/well (1,000 cells) into a white low-volume 384-well plate.

-

-

Agonist/Antagonist Addition:

-

Prepare a 2X Mix containing:

-

Forskolin (at EC80 concentration, approx 1-10 µM).

-

CPA (Reference Agonist at EC80 concentration).

-

Test Compound (Titration series).[1]

-

-

Note on Order: In a detailed characterization, pre-incubate cells with the Antagonist (Test Compound) for 15 mins before adding the Agonist/Forskolin mix. For high-throughput screening, co-addition is acceptable.

-

Dispense 5 µL/well of the 2X Mix to the cells.

-

-

Incubation:

-

Incubate for 30-45 minutes at Room Temperature (RT).

-

-

Detection (TR-FRET):

-

Add 5 µL of cAMP-d2 conjugate (Acceptor).

-

Add 5 µL of Anti-cAMP-Cryptate (Donor).

-

Incubate for 1 hour at RT in the dark.

-

-

Readout:

-

Measure fluorescence at 665 nm and 620 nm using a compatible plate reader (e.g., EnVision, PHERAstar).

-

Workflow Diagram

Figure 2: Step-by-step liquid handling workflow for the 384-well plate assay.

Data Analysis & Interpretation

HTRF Ratio Calculation

Calculate the ratiometric signal to normalize well-to-well variability:

Normalization

Since this is a competitive immunoassay (FRET signal is inversely proportional to cAMP), convert Ratios to cAMP concentrations using a cAMP standard curve run in parallel.

IC50 Determination

Plot the % Reversal of Agonist Effect against the log concentration of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline.

-

0% Effect (Baseline): Cells + Forskolin + CPA (Agonist) + Vehicle (Max inhibition of cAMP).

-

100% Effect (Max Reversal): Cells + Forskolin + Vehicle (No Agonist).

Use a 4-parameter logistic (4PL) fit:

Expected Results

-

Potency: Xanthine derivatives typically exhibit

values in the micromolar range (1-50 µM) for -

Interpretation: An increase in cAMP signal with increasing test compound concentration confirms

receptor antagonism (reversal of the CPA-induced

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| Low Assay Window | Forskolin concentration suboptimal | Perform a Forskolin titration (1-100 µM) to find the EC80 before running the antagonist mode. |

| No Inhibition Reversal | Compound insolubility | Check for precipitation. Xanthines are notoriously difficult; ensure DMSO < 1%. |

| High Variability (Z' < 0.5) | Cell clumping or pipetting error | Use automated dispensers. Ensure cells are dissociated into a single-cell suspension. |

| Signal Drift | PDE activity | Ensure IBMX is present. If testing for PDE inhibition specifically, remove IBMX and omit the Agonist (CPA). |

References

-

Jacobson, K. A., et al. (1993).[2] "Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors."[2] Journal of Medicinal Chemistry.

-

FDA Assay Guidance Manual. (2012). "Measurement of cAMP for G Protein-Coupled Receptors." NCBI Bookshelf.

-

Ortiz, M. I., et al. (2016).[2] "Naproxen, paracetamol and pamabrom... in primary dysmenorrhea."[2] Medwave. (Provides clinical context for the compound).

-

Cisbio/Revvity. "HTRF cAMP Gi Assay Protocol." (Industry standard reference for TR-FRET mechanics).

Sources

Application Note: Pharmacological Characterization of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Executive Summary & Scientific Rationale

This guide details the experimental framework for characterizing 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (hereafter referred to as 8-Br-Dyphylline ).

Scientific Context:

-

Parent Scaffold: Theophylline (1,3-dimethylxanthine) is a non-selective adenosine receptor antagonist and phosphodiesterase inhibitor.

-

C8-Bromination: Substitution at the C8 position (as seen in 8-bromotheophylline, the active moiety of Pamabrom) significantly enhances affinity for Adenosine A1 and A2a receptors compared to theophylline.

-

N7-Dihydroxypropyl Chain: The covalent attachment of a 2,3-dihydroxypropyl group at N7 (as seen in Dyphylline) renders the molecule neutral (non-ionic) and highly water-soluble at physiological pH, unlike 8-bromotheophylline which requires salt formation (e.g., with pamabrom's amine) for solubility.

Hypothesis: 8-Br-Dyphylline combines the enhanced potency of C8-halogenated xanthines with the superior physicochemical solubility and reduced CNS penetration profile of the N7-dihydroxypropyl chain.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the characterization campaign, moving from chemical verification to functional validation.

Figure 1: Sequential experimental workflow ensuring compound quality before resource-intensive in vivo studies.

Module 1: In Vitro Receptor Affinity (Radioligand Binding)

Objective: Determine the equilibrium dissociation constant (

Rationale: 8-substituted xanthines act primarily via adenosine receptor blockade. Establishing affinity is the critical "Go/No-Go" gate.

Materials

-

Cell Lines: CHO cells stably expressing human A1 (hA1) or hA2a receptors.

-

Radioligands:

-

For A1:

-DPCPX (Antagonist, high selectivity). -

For A2a:

-CGS21680 (Agonist) or

-

-

Reference Standard: Theophylline (low affinity control) and CGS-15943 (high affinity control).

Protocol Steps

-

Membrane Preparation: Harvest CHO cells, homogenize in ice-cold Tris-HCl (50 mM, pH 7.4), and centrifuge at 40,000 x g. Resuspend pellet to protein concentration of 1 mg/mL.

-

Incubation:

-

Prepare 96-well plates.

-

Add 50 µL Membrane prep.

-

Add 25 µL Radioligand (Final conc: 0.5 nM ~

). -

Add 25 µL Test Compound (8-Br-Dyphylline) at concentrations ranging from

M to -

Non-Specific Binding (NSB): Define using 10 µM NECA or XAC.

-

-

Equilibrium: Incubate at 25°C for 90 minutes (A1) or 60 minutes (A2a).

-

Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate

Module 2: Functional Potency (cAMP Assay)

Objective: Confirm that 8-Br-Dyphylline acts as a functional antagonist (inhibiting agonist-induced signaling) rather than an agonist.

Mechanism Visualization:

Adenosine A1 receptors couple to

Figure 2: Mechanism of Action. The compound competes with endogenous adenosine to prevent modulation of cAMP.

Protocol (A2a Antagonism Mode)

-

Cell Seeding: Plate CHO-hA2a cells (2,000 cells/well) in 384-well white optical plates.

-

Pre-treatment: Add 8-Br-Dyphylline (various concentrations) and incubate for 15 minutes.

-

Stimulation: Add NECA (non-selective agonist) at its

concentration. -

Detection: After 30 minutes, lyse cells and detect cAMP using a TR-FRET kit (e.g., LANCE or HTRF).

-

Result Interpretation:

-

If 8-Br-Dyphylline is an antagonist, cAMP signal will decrease as compound concentration increases (restoring the baseline).

-

Calculate

(functional affinity).

-

Module 3: In Vivo Diuretic Activity (Rat Metabolic Cage)

Objective: Assess the therapeutic potential of 8-Br-Dyphylline as a diuretic. Rationale: 8-bromotheophylline (Pamabrom) is a known diuretic.[2][3][4][5] The N7-dihydroxypropyl modification aims to maintain this efficacy with improved solubility.

Experimental Design Table

| Group | Treatment | Dose (p.o.) | N (Rats) | Purpose |

| 1 | Vehicle (0.5% CMC) | 10 mL/kg | 8 | Negative Control |

| 2 | Furosemide | 20 mg/kg | 8 | Positive Control (High Ceiling) |

| 3 | Hydrochlorothiazide | 10 mg/kg | 8 | Positive Control (Thiazide) |

| 4 | 8-Br-Dyphylline | 10 mg/kg | 8 | Test (Low Dose) |

| 5 | 8-Br-Dyphylline | 30 mg/kg | 8 | Test (Mid Dose) |

| 6 | 8-Br-Dyphylline | 100 mg/kg | 8 | Test (High Dose) |

Protocol Steps

-

Acclimatization: Wistar rats (200-250g) acclimatized to metabolic cages for 3 days prior to testing.

-

Fasting: Fast animals for 18 hours (water ad libitum) before the experiment.

-

Saline Load: Administer normal saline (0.9% NaCl) at 25 mL/kg orally to ensure uniform hydration.

-

Drug Administration: Immediately administer test compounds orally (gavage) suspended in vehicle.

-

Collection: Place rats in metabolic cages. Collect urine at intervals: 0-5h and 5-24h.

-

Analysis:

-

Volume: Total urine output (mL).

-

Electrolytes: Measure

and -

Lipschitz Value: Calculate

ratio (Test Volume / Urea Control Volume). A value > 1.0 indicates diuretic activity.

-

Safety & Toxicology Note

Unlike Theophylline, which has a narrow therapeutic index and significant CNS side effects (seizures, tremors), the N7-dihydroxypropyl substitution (Dyphylline class) typically limits blood-brain barrier (BBB) penetration.

-

Recommended Safety Check: Include a Locomotor Activity Assay (Open Field Test).

-

Success Metric: 8-Br-Dyphylline should show significantly less increase in ambulatory counts compared to an equimolar dose of Caffeine or Theophylline.

References

-

Jacobson, K. A., et al. (1993).[3] "Effect of trifluoromethyl and other substituents on activity of xanthines at adenosine receptors."[3] Journal of Medicinal Chemistry. Link

-

Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

-

Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link

-

Biaggioni, I., et al. (2012). "Adenosine Receptor Protocols." Methods in Molecular Biology. Link

-

FDA Labeling. (2023). "Pamabrom Active Ingredient Information." DailyMed. Link

Sources

Use of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline in 3D cell culture models

This Application Note is designed for researchers utilizing 7-(2,3-Dihydroxypropyl)-8-bromotheophylline (hereafter referred to as 8-Br-Dyphylline ) in advanced 3D cell culture models.

Based on its chemical structure, this compound combines the adenosine receptor antagonism of 8-bromotheophylline with the high aqueous solubility of dyphylline. This unique profile makes it a superior reagent for sensitive 3D hydrogel and organoid systems where DMSO (dimethyl sulfoxide) toxicity must be eliminated.

Introduction & Compound Profile

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a xanthine derivative designed to overcome the solubility limitations of classic adenosine antagonists. While standard reagents (e.g., 8-Bromotheophylline, ZM241385) often require DMSO for solubilization—which can disrupt hydrogel stiffness and induce artifactual apoptosis in 3D models—this derivative features a hydrophilic dihydroxypropyl tail.

Key Technical Specifications

| Feature | Description |

| Chemical Identity | 8-Bromo derivative of Dyphylline (7-(2,3-dihydroxypropyl)theophylline).[1][2] |

| Primary Mechanism | Dual Action: 1. Adenosine Receptor Antagonism (A1/A2): Blocks adenosine-mediated immunosuppression and growth arrest.2. PDE Inhibition: Inhibits phosphodiesterase, elevating intracellular cAMP.[3] |

| Solubility | High aqueous solubility (>50 mM in PBS). Eliminates the need for DMSO. |

| 3D Application | Ideal for MDCK Cystogenesis (kidney models) and Tumor Spheroid hypoxia studies. |

Mechanism of Action in 3D Models

In 3D culture, diffusion limits create hypoxic cores where adenosine accumulates. This compound acts as a critical modulator in two distinct pathways:[3][4][5]

-

Tumor Spheroids (Adenosine Reversal): In hypoxic tumor cores, extracellular adenosine binds A2A receptors, suppressing immune cell activity and altering tumor metabolism. 8-Br-Dyphylline antagonizes this binding, restoring metabolic activity.

-

Epithelial Cysts (Lumen Expansion): In kidney (MDCK) or lung organoids, fluid secretion into the lumen is driven by cAMP-dependent chloride channels (CFTR). By inhibiting PDE, 8-Br-Dyphylline raises cAMP, driving active fluid transport and lumen expansion.

Pathway Visualization (DOT)

Caption: Dual mechanism of action showing simultaneous Adenosine Receptor blockade and PDE inhibition leading to distinct phenotypic outcomes in cyst vs. spheroid models.

Protocol A: MDCK Cyst Swelling Assay (Kidney Model)

This protocol measures the compound's ability to induce fluid secretion and lumen formation via cAMP accumulation, a standard assay for studying polycystic kidney disease (PKD) mechanisms.

Materials

-

Cells: MDCK Type II cells.

-

Matrix: Growth Factor Reduced (GFR) Matrigel.

-

Media: MEM + 2% FBS (Low serum is critical to reduce background growth factors).

-

Reagent: 8-Br-Dyphylline (Stock: 10 mM in PBS, sterile filtered).

Step-by-Step Workflow

-

Cell Seeding:

-

Trypsinize MDCK cells to a single-cell suspension.

-

Resuspend 2,000 cells/well in 20 µL of cold Matrigel.

-

Deposit as a "dome" in the center of a 48-well plate.

-

Polymerize at 37°C for 30 minutes.

-

-

Cyst Formation (Days 1-3):

-

Add 500 µL of MEM + 2% FBS.

-

Culture for 3 days until small cysts (approx. 50 µm) form.

-

-

Treatment (Day 4):

-

Prepare treatment media with 8-Br-Dyphylline at concentrations: 0, 10, 50, 100 µM.

-

Control: Use Forskolin (10 µM) as a positive control for swelling.

-

Replace media carefully to avoid disrupting the Matrigel dome.

-

-

Imaging & Analysis (Day 4-6):

-